

Foreword: The Strategic Utility of Polyfunctional Heterocycles

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Compound of Interest

Compound Name: 6-Bromo-3-chloropyridin-2-OL

Cat. No.: B2991932

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In the landscape of modern drug discovery and materials science, the strategic value of a chemical intermediate is often measured by its functional complexity and the selective reactivity it offers. Poly-halogenated heterocyclic compounds are prime examples of such valuable building blocks. They present chemists with multiple, distinct reaction sites that can be addressed in a controlled, sequential manner to build molecular diversity. 6-Bromo-2-chloropyridin-3-ol (CAS No: 52764-12-2) epitomizes this principle. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and safe handling, offering field-proven insights for researchers and drug development professionals aiming to leverage its synthetic potential.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical entity is the bedrock of reproducible science. While sometimes referred to by variations in nomenclature, the structure is unambiguously defined by its CAS number.

Nomenclature Clarification: The IUPAC name for this compound is 6-bromo-2-chloropyridin-3-ol. It is important to note the position of the hydroxyl group at the 3-position.

Caption: Chemical Structure of 6-Bromo-2-chloropyridin-3-ol

Core Chemical Properties

Quantitative data for this compound is not extensively published, which is common for specialized building blocks. The available information is summarized below. For properties marked as "Data not publicly available," experimental determination is required.

Property	Value	Source
CAS Number	52764-12-2	
Molecular Formula	C ₅ H ₃ BrClNO	[1][2]
Molecular Weight	208.44 g/mol	[1][2]
Appearance	Solid	
Purity	Typically ≥98%	[1][2]
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
Solubility	Data not publicly available	
InChI Key	RMZDAJISDIUUMM- UHFFFAOYSA-N	

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Given the absence of published data, a standard DSC protocol is recommended for determining the melting point, a critical parameter for reaction setup and purity assessment.

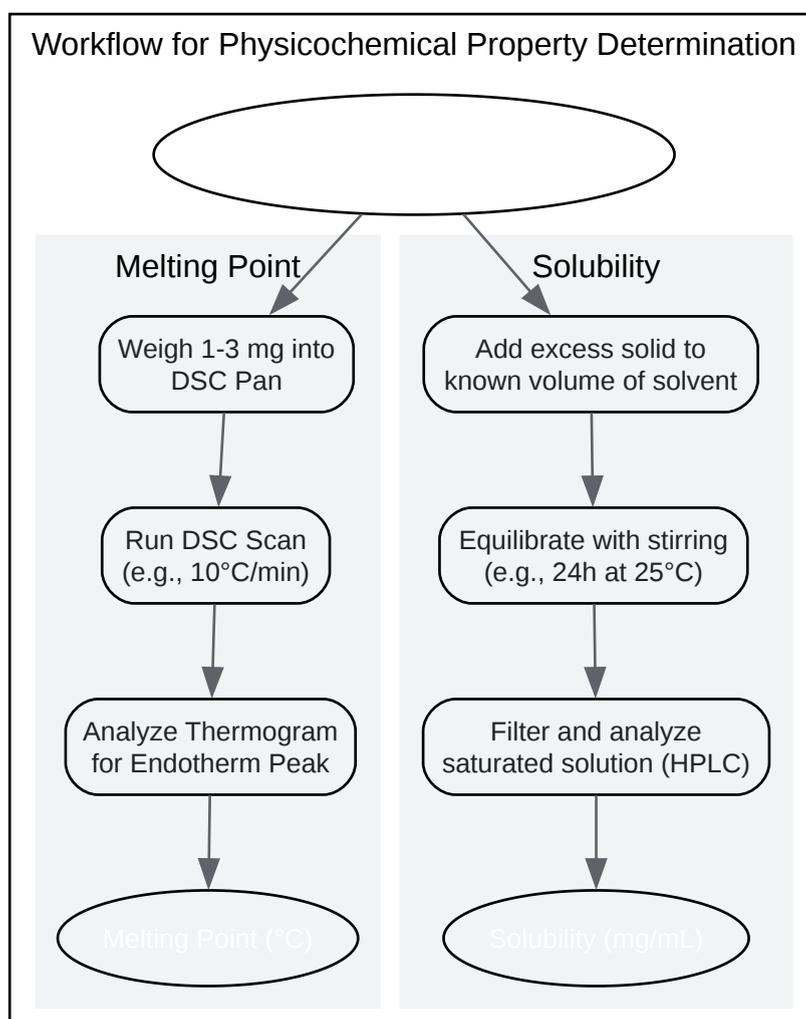
Objective: To determine the precise melting point and assess the thermal stability of 6-Bromo-2-chloropyridin-3-ol.

Methodology:

- **Sample Preparation:** Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.

- Thermal Program:
 - Equilibrate the cell at 25°C.
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting range (e.g., 250°C).
 - Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Trustworthiness: This self-validating system relies on a calibrated instrument and a well-defined thermal ramp. The resulting thermogram provides not only the melting point but also insight into potential phase transitions or decomposition events prior to melting.



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Caption: Experimental Workflows for Property Determination.

Synthesis and Strategic Reactivity

6-Bromo-2-chloropyridin-3-ol is primarily utilized as a versatile building block, where its value lies in the differential reactivity of its two halogen substituents.

Reactivity Profile: Chemoselective Cross-Coupling

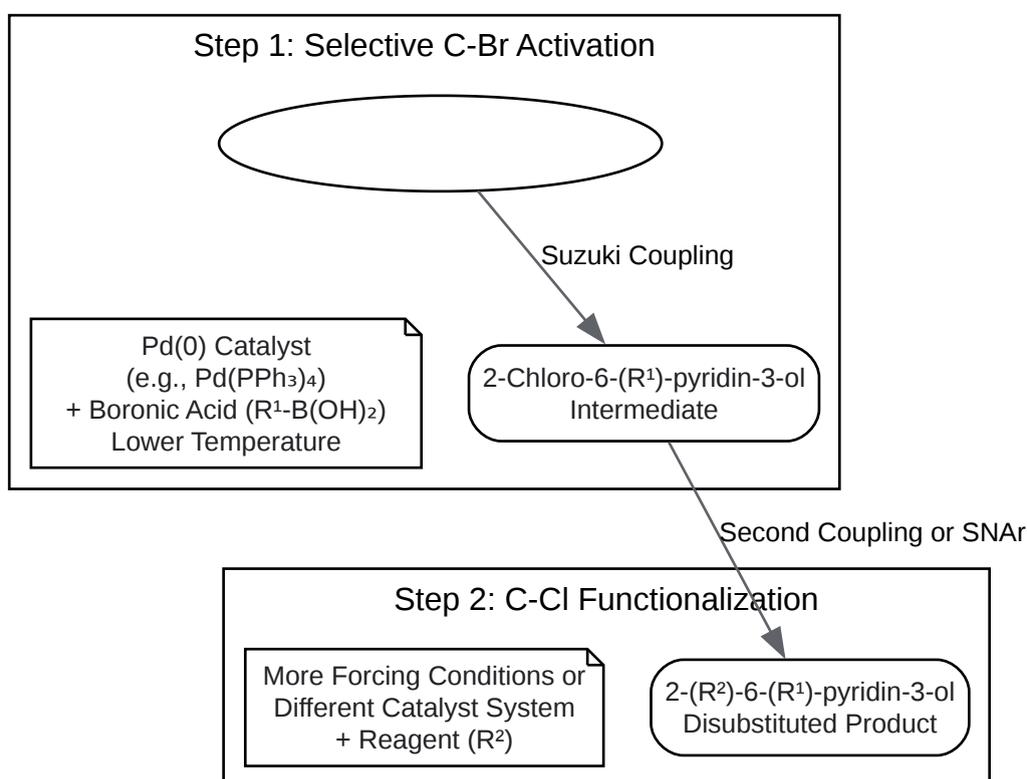
The key to unlocking the synthetic potential of this molecule is understanding the hierarchy of reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is significantly more reactive than

the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates its oxidative addition to the Pd(0) catalyst at lower temperatures.

This differential reactivity allows for a stepwise functionalization strategy:

- Step 1: Reaction at the C6-Bromine: A selective cross-coupling reaction can be performed at the C6 position, leaving the chlorine atom at C2 untouched.[3][4]
- Step 2: Reaction at the C2-Chlorine: The resulting 2-chloro-6-substituted pyridine intermediate can then undergo a second transformation at the C2 position, often under more forcing conditions or with a different catalyst system, or via nucleophilic aromatic substitution.

A study by Hocek et al. on related 6-bromo-2-chloropyridin-3-yl C-deoxyribonucleosides demonstrated this principle effectively. They showed that Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the bromine position.[3][4] This provides strong, authoritative evidence for this reactivity pattern.



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